4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde
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Overview
Description
4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde is a complex organic compound that features a benzofuran ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar structures but different substituents on the benzofuran ring.
Piperazine derivatives: Compounds with variations in the piperazine moiety.
Uniqueness
4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde is unique due to its specific combination of benzofuran and piperazine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
85392-07-0 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H18N2O2/c17-11-16-6-4-15(5-7-16)10-12-1-2-14-13(9-12)3-8-18-14/h1-2,9,11H,3-8,10H2 |
InChI Key |
INHPLXJZZJIRNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CCN(CC3)C=O |
Origin of Product |
United States |
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